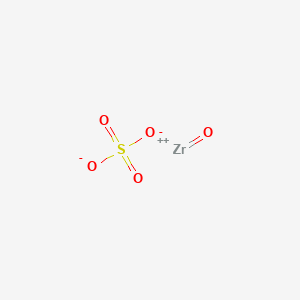

Zirconyl sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

15578-19-5 |

|---|---|

Formule moléculaire |

H2O5SZr |

Poids moléculaire |

205.295 |

Nom IUPAC |

oxozirconium;sulfuric acid |

InChI |

InChI=1S/H2O4S.O.Zr/c1-5(2,3)4;;/h(H2,1,2,3,4);; |

Clé InChI |

MUQTVKGKJFTFJV-UHFFFAOYSA-N |

SMILES |

OS(=O)(=O)O.O=[Zr] |

Synonymes |

zirconylsulfate |

Origine du produit |

United States |

Chemical Reactivity and Solution Behavior

Hydrolytic Stability and Mechanisms in Aqueous Solutions

Zirconium(IV) ions are highly susceptible to hydrolysis in aqueous solutions, even under acidic conditions, leading to the formation of polymetal oxo-clusters researchgate.netoecd-nea.org. The presence of sulfate ions significantly influences the stability and speciation of these zirconium species.

In aqueous solutions, zirconium ions readily undergo hydrolysis, forming intricate structures. In the absence of sulfate, the average oligomeric zirconium moiety in solution is observed to be larger than the well-characterized tetrameric building unit, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ researchgate.netacs.org. As sulfate concentration increases, the solution chemistry evolves. At intermediate sulfate concentrations, correlations consistent with the formation of large Zr hydroxo/oxo-bridged clusters are observed researchgate.netacs.org. These sulfate ions can act as bridging ligands, promoting the condensation of oligomeric (hydr)oxo clusters and leading to the formation of larger nanoparticles osti.gov. A specific example of such a complex structure identified in aqueous Zr-sulfate solutions is [Zr₁₈(OH)₂₆O₂₀(H₂O)₂₃.₂ (SO₄)₁₂.₇]Cl₀.₆·nH₂O researchgate.netacs.org. Quantum chemical modeling further supports the existence of various zirconium(IV) sulfate complexes in water, such as [ZrO(SO₄)₂]²⁻ and the more stable [ZrO(SO₄)₂(H₂O)]²⁻, which can also form intramolecular hydrogen bonds researchgate.netdnu.dp.ua.

Table 1: Hydroxo/Oxo Cluster Formation in Aqueous Zirconium Sulfate Solutions

| Sulfate Concentration | Observed Species / Correlations | Reference(s) |

| Sulfate-free | Average oligomeric Zr moiety larger than [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ | researchgate.netacs.org |

| Intermediate sulfate | Large Zr hydroxo/oxo-bridged clusters | researchgate.netacs.org |

| > 1 molal (m) | Sulfate-bridged Zr dimers, higher-order oligomers, bidentate sulfate coordination | acs.org |

| Specific cluster | [Zr₁₈(OH)₂₆O₂₀(H₂O)₂₃.₂ (SO₄)₁₂.₇]Cl₀.₆·nH₂O | researchgate.netacs.org |

Aqueous solutions of zirconyl sulfate are inherently prone to colloid formation and precipitation due to the significant hydrolysis of zirconium ions acs.org. The kinetics of this precipitation and the subsequent growth of particles have been investigated using techniques like dynamic light scattering (DLS) researchgate.netacs.orgacs.org. DLS studies have revealed that the hydrodynamic radii of zirconium sulfate particles can increase linearly from 5 nm to as large as 1000–2500 nm, with growth rates ranging from 0.01 to 0.6 nm/s acs.orgacs.org. These growth rates are generally proportional to the concentration of Zr(SO₄)₂. The presence of HCl can moderate or inhibit this growth acs.orgacs.org. The apparent activation energy for this particle growth process has been determined to be approximately 136 kJ/mol acs.orgacs.org. Initial growth rates for particles smaller than 5 nm have been estimated to be in the range of 1 × 10⁻⁴ to 5 × 10⁻³ nm/s acs.orgacs.org. In the context of basic zirconium sulfate precipitation, a pH of approximately 1.6 is often optimal for achieving high precipitation yields, a process involving competition between sulfate and hydroxide ions for coordination with Zr⁴⁺ mdpi.comresearchgate.net.

Table 2: Precipitation Kinetics of Zirconium Species

| Parameter | Value / Range | Conditions / Notes | Reference(s) |

| Hydrodynamic Radius (growth) | 5 nm to 1000–2500 nm | acs.orgacs.org | acs.orgacs.org |

| Growth Rate | 0.01–0.6 nm/s | Proportional to Zr(SO₄)₂ concentration | acs.orgacs.org |

| Initial Growth Rate (Rh < 5 nm) | 1 × 10⁻⁴ to 5 × 10⁻³ nm/s | acs.orgacs.org | |

| Apparent Activation Energy | 136 kJ/mol | acs.orgacs.org | |

| Precipitation pH | ~1.6 | For basic zirconium sulfate precipitation | mdpi.comresearchgate.net |

Formation of Hydroxo/Oxo Bridged Clusters

Acid-Base Properties and Proton Exchange

Zirconium sulfate and materials incorporating it exhibit significant acidity, often described as superacidity in the case of sulfated zirconia. This acidity arises from the nature of the sulfate groups and the zirconium coordination environment.

The introduction of sulfate groups onto zirconia surfaces is known to dramatically enhance their acidity, a phenomenon attributed to the presence of zirconium-bound sulfate species scirp.org. Bridging hydroxyl groups, where a proton is shared between two zirconium atoms via an oxygen atom ([M-(OH)-M]), serve as Brønsted acid sites, while terminal hydroxyl groups (M-OH) can act as Brønsted bases scirp.org. Sulfation generally increases the strength of surface Lewis acidity and can generate Brønsted acidic sites scirp.orgacs.org. The degree of acidity in sulfated zirconia materials is often correlated with the sulfate content; for example, the acidity of ZrO₂-bentonite modified with sulfate acid increases with the concentration of the acid used in the sulfation process aip.org. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, using adsorbed probe molecules like pyridine, are employed to characterize these acid sites scirp.orgaip.orgkoreascience.krmdpi.com. Adsorption of pyridine on Brønsted acid sites results in the formation of pyridinium ions, indicated by characteristic IR bands around 1540, 1611, and 1638 cm⁻¹, whereas adsorption on Lewis acid sites leads to covalently bound species, showing bands near 1445, 1480, and 1575 cm⁻¹ scirp.org. Zirconium sulfate itself, when incorporated into other matrices like Nafion membranes, contributes strong acid sites and enhances proton conductivity preprints.orgacs.org. Theoretical studies also suggest that zirconium sulfate can facilitate non-humidified proton conductivity through proton transfer between Lewis acidic and basic sites within its structure researchgate.net.

Table 3: Surface Acidity Characterization of Sulfated Zirconia Materials

| Acid Site Type | Characterization Method / Bands (cm⁻¹) | Notes | Reference(s) |

| Brønsted Acid Sites | FTIR (adsorbed pyridine) | Pyridinium ion formation: ~1540, 1611, 1638 | scirp.org |

| Lewis Acid Sites | FTIR (adsorbed pyridine) | Covalently bound pyridine: ~1445, 1480, 1575 | scirp.org |

| Acidity (ZrO₂-bentonite/SO₄²⁻) | Titration | 9.70 mmol/g (1 M H₂SO₄), 11.30 mmol/g (1.5 M H₂SO₄) | aip.org |

The surface acidity and basicity of this compound-containing materials dictate their behavior in adsorbing acidic and basic species from solution scirp.orgkoreascience.kracs.orgresearchgate.net. Zirconium-based adsorbents leverage Lewis acid-base interactions and ligand exchange mechanisms for effective uptake of various contaminants frontiersin.org. For instance, the sulfation of zirconia can reduce the concentration of basic sites, which is beneficial in suppressing unwanted side reactions acs.org. Zirconium-based hydrogen sulfate nanoparticles can participate in ligand exchange processes on their surface sites, involving water, hydroxide, and other ligands frontiersin.org. Studies on sulfated zirconia catalysts have demonstrated their capacity to adsorb ammonia, confirming the presence of both Brønsted and Lewis acid sites on their surfaces koreascience.kr.

Surface Acidity and Basicity Characterization

Complexation with Anions and Ligands

As a hard Lewis acid, zirconium(IV) readily forms stable complexes with a variety of anions, including sulfate researchgate.netresearchgate.netdnu.dp.uamdpi.com. In aqueous sulfate solutions, zirconium ions can coordinate with sulfate anions, leading to the formation of sulfate-bridged dimers and more complex oligomeric structures researchgate.netacs.org. At sulfate concentrations exceeding 1 molal, bidentate coordination of sulfate to zirconium is observed acs.org. Computational studies have elucidated the structures and relative stabilities of various zirconium(IV) sulfate complexes, such as [ZrO(SO₄)₂]²⁻ and [ZrO(SO₄)₂(H₂O)]²⁻, with the latter exhibiting greater stability researchgate.netdnu.dp.ua. The presence of sulfate ions in acidic solutions can also broaden the pH range over which dissolved zirconium and hafnium species remain stable mdpi.com. In solvent extraction processes, the complexation of zirconium with sulfate in the organic phase has been proposed to involve species like [R₃NH]₂[Zr(SO₄)₃] mdpi.com. Furthermore, strong complexation by anions like sulfate can promote the condensation of existing zirconium (hydr)oxo clusters, facilitating the formation of larger nanoparticles osti.gov. Zirconium also forms complexes with other ligands, such as methanesulfonate, in aqueous environments researchgate.netdnu.dp.ua.

Table 4: Complexation of Zirconium(IV) with Sulfate Anions in Aqueous Solution

| Complex Type | Relative Stability | Notes | Reference(s) |

| [ZrO(SO₄)₂]²⁻ | Less stable | researchgate.netdnu.dp.ua | |

| [ZrO(SO₄)₂(H₂O)]²⁻ | More stable | researchgate.netdnu.dp.ua | |

| Zr-sulfate dimers/oligomers | - | Formed via sulfate bridging | researchgate.netacs.org |

| Bidentate sulfate coordination | - | Observed at sulfate concentrations > 1 m | acs.org |

| Extracted complex (TOA) | - | Proposed structure: [R₃NH]₂[Zr(SO₄)₃] | mdpi.com |

Compound List:

this compound

Zirconium sulfate

Zirconium(IV)

Zirconium

Zirconium(IV) sulfate complexes

Zirconium oxychloride octahydrate

Basic zirconium sulfate

Ammonium persulfate

Zirconium hydroxide

Zirconium oxy-hydroxyl acetate complex

Zirconium phosphate

Sulfated zirconia

Zirconium tetrachloride

Zirconium oxide

Zirconium oxychloride

Zirconium tetramer [Zr₄(OH)₈(H₂O)₁₆]⁸⁺

Zirconium 18-mer [Zr₁₈(OH)₂₆O₂₀(H₂O)₂₃.₂ (SO₄)₁₂.₇]Cl₀.₆·nH₂O

Zirconium(IV) methanesulfonate complexes

Zirconium(IV) sulfate complexes

[ZrO(SO₄)₂]²⁻

[ZrO(SO₄)₂(H₂O)]²⁻

[R₃NH]₂[Zr(SO₄)₃]

Advanced Analytical Characterization Techniques

Spectroscopic Methods for Structural and Chemical Analysis

Spectroscopic techniques are invaluable for probing the molecular vibrations, electronic states, and chemical environments of atoms within zirconium sulfate materials.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is widely employed to identify functional groups and assess the coordination of sulfate ions within zirconium sulfate structures. Characteristic vibrational modes of the sulfate anion (SO₄²⁻) and zirconium-oxygen bonds provide diagnostic fingerprints.

Studies on various zirconium sulfate compounds have identified key absorption bands:

Sulfate stretching vibrations: Bands in the region of 1400-1050 cm⁻¹ are typically assigned to the asymmetric and symmetric stretching frequencies of the S=O and S-O bonds within the sulfate groups mdpi.com. Specific assignments include bands around 1140 cm⁻¹ and 1052 cm⁻¹ for chelating bidentate sulfate ions coordinated to zirconium cations scirp.org. Other studies report Zr-O-S stretching vibrations in the range of 1000-1220 cm⁻¹ mdpi.com.

Zirconium-oxygen vibrations: Bands attributed to Zr-O stretching modes are observed at lower wavenumbers, such as around 749 cm⁻¹ and 589 cm⁻¹ scirp.org.

Hydroxyl and water vibrations: Peaks around 3416 cm⁻¹ (O-H stretching) and 1077 cm⁻¹ (S-O bond vibration) can also be present, indicating the presence of hydroxyl groups or coordinated water molecules rhhz.net. The broadness of hydroxyl stretching bands often suggests the presence of intermolecular hydrogen bonds mdpi.com.

The disappearance or shifting of specific sulfate-related peaks upon interaction with other species, such as fluoride ions, can indicate ion exchange mechanisms rhhz.net.

Table 5.1.1: FTIR Characteristic Peaks of Zirconium Sulfate Species

| Wavenumber (cm⁻¹) | Assignment | Relevant Compound Type(s) | Reference(s) |

| 1400-1050 | S-O stretching (asymmetric/symmetric) | Zirconium Sulfates | scirp.org, mdpi.com |

| 1200-1000 | Zr-O-S stretching | Basic Zirconium Sulfate | mdpi.com |

| 1140, 1052 | S-O stretching (chelating bidentate sulfate) | Zirconium Sulfates | scirp.org |

| 749, 589 | Zr-O stretching | Zirconium Sulfates | scirp.org |

| 3416 | O-H stretching | Zirconium Alginate-Sulfate | rhhz.net |

| 1077 | S-O bond vibration | Zirconium Alginate-Sulfate | rhhz.net |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition, chemical states, and electronic properties of materials. For zirconium sulfates, XPS is used to confirm the presence of sulfate species, determine surface elemental ratios (e.g., S/Zr), and analyze the oxidation states and chemical environments of zirconium, sulfur, and oxygen atoms.

Key findings from XPS analyses include:

Zirconium (Zr) binding energies: The Zr 3d₅/₂ core level typically appears around 183.0-183.2 eV, which is characteristic of zirconium bonded to sulfate or phosphate groups mdpi.comresearchgate.net. A shift to higher binding energies, such as ~184 eV, can indicate a modification of electron density distribution due to the electron-attracting effect of sulfate groups mdpi.comresearchgate.net.

Sulfur (S) binding energies: The S 2p spectra commonly show peaks at approximately 169.0 eV and 170.0 eV (S 2p₃/₂ and S 2p₁/₂ components, respectively), which are indicative of sulfur in the +6 oxidation state, characteristic of sulfate ions (SO₄²⁻) scirp.orgresearchgate.netscirp.org.

Surface composition: XPS-derived atomic ratios (e.g., S/Zr) can be compared to bulk analyses, providing insights into the surface distribution of elements scirp.org. The presence of a distinct F 1s peak and the disappearance of the S 2p signal after fluoride adsorption on sulfate-modified materials strongly suggest an ion-exchange mechanism involving sulfate and fluoride rhhz.net.

Table 5.1.2: XPS Binding Energies for Zirconium Sulfate Species

| Element/Core Level | Binding Energy (eV) | Assignment | Reference(s) |

| Zr 3d₅/₂ | ~183.0-183.2 | Zr bonded to sulfate/phosphate groups | mdpi.com, researchgate.net |

| Zr 3d₅/₂ | ~184.0 | Modified electron density (Zr-sulfate interaction) | mdpi.com, researchgate.net |

| S 2p₃/₂ | ~169.0 | S⁶⁺ in sulfate ions | scirp.org, scirp.org, researchgate.net |

| S 2p₁/₂ | ~170.0 | S⁶⁺ in sulfate ions | scirp.org, scirp.org, researchgate.net |

Raman Spectroscopy for Solution Chemistry

While less extensively reported for zirconyl sulfate solutions compared to solid-state analysis, Raman spectroscopy can offer valuable information about the speciation and structural evolution of zirconium sulfate species in aqueous environments. One study identified a peak at 1017 cm⁻¹ in the Raman spectrum of a specific basic zirconium sulfate precipitate, suggesting its potential use as a signature for its presence in solution acs.org. Raman studies on deuterated solutions have also highlighted the significant role of sulfate in the crystallization processes of zirconium compounds acs.org. These findings suggest that Raman spectroscopy can be a powerful tool for tracking the dynamic behavior and structural changes of zirconium sulfate complexes in solution, aiding in the understanding of their self-assembly and precipitation mechanisms.

Diffraction Techniques for Crystalline Structure Determination

Diffraction techniques, particularly X-ray Diffraction (XRD), are fundamental for identifying crystalline phases, assessing crystallinity, and determining the detailed atomic arrangement within zirconium sulfate materials.

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

XRD patterns of powder samples provide a unique fingerprint for each crystalline phase, enabling identification through comparison with reference databases. The sharpness and intensity of diffraction peaks are indicative of the degree of crystallinity and crystallite size mccrone.com. Amorphous materials, lacking long-range order, produce broad humps rather than sharp peaks mccrone.com.

For zirconium sulfates, XRD has been instrumental in:

Phase Identification: Identifying specific zirconium sulfate phases, such as α-Zr(SO₄)₂, Zr(SO₄)₂·4H₂O, and basic zirconium sulfates mdpi.comiucr.orgiucr.orgd-nb.info. For instance, zircosulfate, Zr(SO₄)₂, has been identified by a characteristic diffraction line at 2θ = 20.54° scirp.org.

Crystallinity Assessment: Distinguishing between crystalline and amorphous states and quantifying the degree of crystallinity mccrone.com. Variations in semi-crystalline phases of composites containing zirconium sulfate have been confirmed by XRD researchgate.net.

Crystallite Size and Structure: Determining crystallite sizes, often using the Scherrer equation or Rietveld refinement scirp.org. XRD can also reveal the stabilization of specific crystal structures, such as the tetragonal phase of zirconia, by sulfate incorporation scirp.orgscielo.org.co.

Thermal Analysis

Thermal analysis techniques are crucial for understanding the stability and transformation pathways of this compound under varying temperature conditions.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the identification of thermal events such as phase transitions and decomposition. Studies involving zirconium sulfate and related compounds have revealed several thermal events:

Adsorbed Water Elimination: Broad endothermic peaks are observed below 200°C, indicative of the loss of adsorbed water molecules from the material researchgate.netkiche.or.kr.

Decomposition of Sulfate Species: An endothermic peak occurring around 700°C has been attributed to the evolution of sulfur trioxide (SO₃) from surface-bonded sulfate groups kiche.or.kr.

Phase Transformations: In related zirconium sulfate systems, the transformation of tetragonal zirconia to monoclinic zirconia has been observed to occur in the temperature range of 800-900°C researchgate.net. The enthalpy associated with the transformation of zirconium sulfate pentahydrate (Zr(SO₄)₂·5.5H₂O) to monoclinic zirconia at 900°C has been reported as approximately 2505 J/g researchgate.net.

Table 5.3.1.1: Differential Scanning Calorimetry (DSC) Data for Zirconium Sulfate Systems

| Thermal Event | Temperature (°C) | Enthalpy (J/g) | Reference |

| Elimination of adsorbed water | < 200 | Not specified | researchgate.netkiche.or.kr |

| SO₃ evolution from surface-bonded sulfate | ~ 700 | Not specified | kiche.or.kr |

| Transformation of tetragonal to monoclinic ZrO₂ | 800 - 900 | Not specified | researchgate.net |

| Transformation of Zr(SO₄)₂·5.5H₂O to monoclinic ZrO₂ | 900 | ~ 2505 | researchgate.net |

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated, providing information about decomposition processes, dehydration, and the formation of stable residues. For zirconium sulfate and related compounds, TGA studies indicate the following decomposition characteristics:

Initial Decomposition: Zirconium sulfate (Zr(SO₄)₂) has been observed to begin its decomposition to zirconia starting from approximately 540°C researchgate.net.

Sulfate Bond Decomposition: Studies on sulfated zirconium materials suggest the presence of different modes of sulfate bonding, with distinct decomposition stages. One mode (Σ₁) decomposes at lower temperatures releasing SO₂, while another mode (Σ₂) decomposes with the release of SO₂ and O₂ jst.go.jp. The specific temperatures for these modes are not always precisely defined but indicate sequential breakdown.

Intermediate Decomposition: The decomposition process of zirconium sulfate can involve intermediate steps, with the evolution of SO₃ around 700°C kiche.or.kr.

Table 5.3.2.1: Thermogravimetric Analysis (TGA) Data for Zirconium Sulfate Systems

| Sample/Process | Temperature Range (°C) | Mass Loss (%) | Decomposition Stage/Products | Reference |

| Zirconium sulfate (Zr(SO₄)₂) decomposition | ~ 540 onwards | Not specified | Decomposition to zirconia | researchgate.net |

| Sulfated Zirconium (Σ₁ sulfate bond) | Low temperature | Not specified | Releases SO₂ | jst.go.jp |

| Sulfated Zirconium (Σ₂ sulfate bond) | Higher temperature | Not specified | Releases SO₂ and O₂ | jst.go.jp |

| Surface-bonded sulfate decomposition | ~ 700 | Not specified | Evolution of SO₃ | kiche.or.kr |

| Zirconium sulfate pentahydrate (Zr(SO₄)₂·5.5H₂O) | ~ 540 onwards | Not specified | Decomposition to zirconia | researchgate.net |

Microscopy and Surface Characterization

Microscopy and surface characterization techniques are vital for visualizing the morphology, nanostructure, and surface properties of this compound and related materials.

Scanning Electron Microscopy (SEM) for Morphology

SEM provides high-resolution images of the surface topography and morphology of materials. Studies on zirconium-based materials synthesized using zirconium sulfate precursors have revealed diverse morphologies:

Particle Shapes: Zirconium oxide (ZrO₂) nanoparticles derived from zirconium sulfate precursors can exhibit a coral-like morphology scielo.brscielo.br. In other preparations, zirconia particles have been observed to be spherical d-nb.info.

Surface Features: In some film-based preparations, particles on the surface are roughly spherical, with diameters ranging from 0.2 to 1 µm, and can form agglomerates up to 4 µm. These particles are typically composed of zirconium, oxygen, and sulfur mpg.de.

Nanostructure Morphology: ZrO₂ nanostructures can also present as tubular fragments, with reported dimensions of approximately 626.74 nm in width and 1906.39 nm in length mdpi.com.

Table 5.4.1.1: Scanning Electron Microscopy (SEM) Observations for Zirconium Sulfate-Derived Materials

| Material/Sample Description | Morphology | Particle Size Range | Key Features | Reference |

| ZrO₂ nanoparticles from Zr(SO₄)₂·H₂O precursor | Coral-like | Not specified | Nanoparticles | scielo.brscielo.br |

| Zirconia particles (controlled conditions) | Spherical | Not specified | Discrete particles | d-nb.info |

| Particles on Zr-O-S film surface | Spherical | 0.2 - 1 µm (particles) | Agglomerates up to 4 µm; contain Zr, O, S | mpg.de |

| ZrO₂ nanostructures (anodic synthesis by-product) | Tubular fragments | ~ 626.74 nm (width) | Length ~ 1906.39 nm; cubic structure | mdpi.com |

Transmission Electron Microscopy (TEM) for Nanostructure

TEM offers higher resolution than SEM, allowing for the examination of atomic arrangements and finer structural details, including crystallite size and internal structure.

Crystallite Size: In ZrO₂ nanoparticles synthesized using Zr(SO₄)₂·H₂O as a precursor, the crystallite size has been estimated to be approximately 9.7 nm scielo.brscielo.br.

Crystal Structure: Tetragonal zirconia crystals with diameters of approximately 10 nm have been observed in certain film preparations mpg.de. Nanostructures derived from anodic synthesis by-products can exhibit a clear cubic structure mdpi.com.

Table 5.4.2.1: Transmission Electron Microscopy (TEM) Observations for Zirconium Sulfate-Derived Materials

| Material/Sample Description | Nanostructure Description | Crystallite Size (nm) | Key Features | Reference |

| ZrO₂ nanoparticles from Zr(SO₄)₂·H₂O precursor | Nanoparticles | ~ 9.7 | Uniform, spherical | scielo.brscielo.br |

| Tetragonal zirconia crystals (film preparation) | Crystals | ~ 10 | Fairly dense layer | mpg.de |

| ZrO₂ nanostructures (anodic synthesis by-product) | Nanostructures | Not specified | Clear cubic structure | mdpi.com |

Surface Area Measurement (e.g., BET)

The Brunauer-Emmett-Teller (BET) method is a standard technique for determining the specific surface area of porous materials by measuring the physical adsorption of gas molecules (typically nitrogen) onto the surface.

Surface Area Values: Studies on sulfated zirconia materials, which involve zirconium and sulfate species, have reported BET surface areas. For instance, one sample exhibited a BET surface area of 83 m²/g with mesopores around 18 nm scirp.org. Other sulfated zirconia samples (SZ-1 and SZ-2) showed BET surface areas of 105 m²/g and 148 m²/g, respectively jst.go.jp. The addition of zirconium sulfate to zirconia has also been shown to increase the specific surface area researchgate.net.

Table 5.4.3.1: BET Surface Area Measurements for Zirconium Sulfate-Derived Materials

| Sample Description | BET Surface Area (m²/g) | Pore Size (nm) | Reference |

| Sulfated zirconia | 83 | ~ 18 | scirp.org |

| Sulfated Zirconia (SZ-1) | 105 | Not specified | jst.go.jp |

| Sulfated Zirconia (SZ-2) | 148 | Not specified | jst.go.jp |

| Zirconium sulfate supported on zirconia (variable content) | Increased with content | Not specified | researchgate.net |

Catalytic Applications and Mechanisms

Specific Catalytic Reactions

Biomass Conversion Processes

Sulfated zirconia catalysts, often prepared using zirconyl sulfate or sulfuric acid with zirconia precursors, exhibit notable activity in several biomass valorization pathways, including glycerol acetylation, furfural synthesis, and biodiesel production. The strong Brønsted and Lewis acid sites generated by the sulfate groups on the zirconia surface are crucial for these transformations.

Glycerol Acetylation: Glycerol, a major byproduct of biodiesel production, can be converted into valuable fuel additives like acetins (mono-, di-, and triacetin) through acetylation. Mixed zirconium phosphate-sulfate catalysts, prepared using sulfate and phosphate groups on a zirconium base, have demonstrated high performance in glycerol acetylation. For instance, catalysts such as Zr₃(PO₄)₂(SO₄)₃ and Zr₄(PO₄)₂(SO₄)₅, when used with an acetic acid to glycerol molar ratio of 3:1 at 105°C, achieved complete glycerol conversion within one hour mdpi.comcapes.gov.brresearchgate.net. Similarly, sulfated CeO₂-ZrO₂ catalysts have shown excellent activity, achieving up to 99.12% glycerol conversion with significant selectivity towards diacetin (57.28%) and triacetin (21.26%), while also demonstrating recyclability for three cycles biofueljournal.com.

Furfural Synthesis: Furfural, a key platform chemical derived from lignocellulosic biomass, is synthesized via the dehydration of pentose sugars. Sulfated zirconia (SZ) has been employed as an effective catalyst for this process. For example, in the dehydration of fructose to 5-hydroxymethylfurfural (5-HMF), a sulfated zirconia catalyst achieved a high fructose conversion of 93.6% with a 72.8% yield of 5-HMF under microwave heating at 180°C for 20 minutes in an acetone-dimethyl sulfoxide solvent mixture researchgate.net. Studies investigating the conversion of xylose to furfural using sulfated zirconias in an aqueous-toluene system at 160°C have also highlighted a correlation between catalytic activity and the sulfur content of the sulfated zirconia researchgate.net.

Biodiesel Production: Zirconium sulfate (ZS) and its heat-activated forms are recognized for their catalytic efficacy in the esterification of free fatty acids (FFAs) and transesterification of triglycerides for biodiesel production. Heat-activated zirconium sulfate, treated at 450°C, demonstrated superior performance, achieving 98.8% conversion of FFAs in the esterification of acidified oil with methanol under optimized conditions (1.0 wt% catalyst, 65°C, 1:1 methanol:oil molar ratio, 8 hours) doaj.orgingentaconnect.com. Furthermore, stable sulfated zirconia, prepared via thermal treatment at high temperatures (e.g., 750°C) to prevent sulfate leaching, has shown high conversion rates (~98%) for the esterification of oleic acid with methanol and maintained its activity over multiple cycles capes.gov.br. The decomposition products of zirconium sulfate tetrahydrate, calcined at 400-550°C, have also been utilized for biodiesel production, yielding 91.5% biodiesel from sunflower oil ethanolysis without observable sulfate leaching researchgate.net.

Catalyst Deactivation and Regeneration Studies

Despite their high activity, sulfated zirconia catalysts are susceptible to deactivation, which can limit their long-term industrial application. Understanding the mechanisms of deactivation and developing effective regeneration strategies are crucial for their practical implementation.

Mechanisms of Sulfate Group Leaching

The loss of sulfate groups from the zirconia surface is a primary cause of deactivation. This leaching can occur through several mechanisms:

Thermal Stability and Activity Durability

The thermal stability of sulfated zirconia is closely linked to the strength of the interaction between sulfate groups and the zirconia support, as well as the crystalline phase of the zirconia.

Thermal Stability: The incorporation of sulfate groups generally enhances the thermal stability of zirconia, helping to stabilize the tetragonal phase, which is often associated with higher acidity and catalytic activity mdpi.commdpi.commdpi.comscirp.orgresearchgate.net. However, the stability is dependent on the preparation method and the amount of sulfate incorporated. Calcination at temperatures around 500-650°C typically yields active tetragonal zirconia, while higher temperatures can lead to phase transformations or loss of sulfate groups if not properly stabilized scirp.orgresearchgate.net. High-temperature calcination (e.g., 750°C) has been shown to strongly retain sulfate ions, generating stable acidic catalysts capes.gov.br.

Activity Durability: Deactivation pathways such as coke formation, sulfate group leaching, and changes in the zirconia crystalline structure can significantly reduce catalyst activity over time scirp.orgmdpi.commpg.de. For instance, coke deposition can block active sites and pores researchgate.netmpg.de. The loss of sulfate groups directly diminishes the catalyst's acidity, leading to a drop in conversion and selectivity scirp.orgmdpi.com. Studies have indicated that while some catalysts can be regenerated, the loss of sulfate groups can be difficult to fully restore scirp.org.

Regeneration Strategies:

Several strategies can be employed to regenerate sulfated zirconia catalysts and mitigate deactivation:

The careful design of synthesis methods, optimization of operating conditions, and implementation of effective regeneration protocols are key to maximizing the lifespan and performance of this compound-based catalysts in industrial biomass conversion applications.

Applications in Materials Science and Engineering

Precursor Chemistry for Zirconia and Zirconium-Based Materials

Zirconyl sulfate serves as a key precursor in the synthesis of zirconium dioxide (zirconia, ZrO₂) and other zirconium-based materials. The controlled precipitation and subsequent processing of this compound allow for the production of zirconia powders with tailored properties.

Advanced Ceramics and Refractories

In the realm of advanced ceramics, this compound is utilized for synthesizing high-purity zirconia powders. These powders are essential for creating ceramics with superior thermal and mechanical properties, such as high strength, toughness, and wear resistance. The sol-gel process, often employing zirconium precursors like this compound, enables precise control over particle size, morphology, and surface area, which are critical for achieving optimal sintering behavior and final ceramic microstructure chemiis.comresearchgate.netacs.orgjetir.orgresearchgate.net. Research indicates that the sol-gel method can yield zirconia nanostructures with controlled particle size and crystallinity, making them suitable for demanding applications researchgate.netacs.orgjetir.org.

For refractory applications, this compound can be incorporated into formulations to enhance thermal stability and resistance to chemical attack at high temperatures chemiis.comperref.com. Its role can be as a binder or as a direct source of zirconium for specialized refractory components.

Table 7.1.1: Zirconia Powder Properties from this compound Precursor

| Property | Typical Value/Range | Method of Synthesis | Notes |

| Zirconia Purity | >99.5% | Sol-gel/Precipitation | High purity achievable due to controlled precursor chemistry. |

| Particle Size | 10-100 nm | Sol-gel | Nanoparticles with controlled size distribution. |

| Surface Area | 50-150 m²/g | Sol-gel | Influences sintering kinetics and catalytic activity. |

| Crystal Structure | Tetragonal/Monoclinic | Calcination | Phase can be controlled by calcination temperature and precursor type. |

| Thermal Stability | High | N/A | Zirconia is known for its excellent thermal properties. |

Glazing and Enamel Formulations

This compound is incorporated into glazing and enamel formulations to impart desirable properties. It acts as an opacifier, contributing to the whiteness and brightness of ceramic glazes and enamels chemiis.comperref.commade-in-china.com. Furthermore, it enhances the durability, abrasion resistance, and chemical resistance of the final coating chemiis.comperref.commade-in-china.com. The stability of zirconium compounds in high-temperature firing processes makes them valuable additives for achieving robust and aesthetically pleasing ceramic surfaces.

Development of Advanced Functional Coatings

The ability of this compound to form stable zirconium oxide layers and its chemical compatibility make it a valuable component in the development of advanced functional coatings designed for specific performance enhancements.

High-Temperature Resistance Coatings for Aerospace Components

In aerospace applications, components are subjected to extreme thermal loads. This compound can serve as a precursor in the synthesis of thermal barrier coatings (TBCs) or other high-temperature resistant coatings. These coatings protect underlying metallic substrates from excessive heat, oxidation, and erosion, thereby extending component lifespan and improving engine efficiency google.commdpi.comresearchgate.netharvard.edu. Zirconia-based TBCs, often stabilized with yttria, are critical for gas turbine engines, enabling higher operating temperatures and improved fuel economy mdpi.comharvard.edu. Research into precursor materials for these coatings often involves zirconium compounds like this compound, which can be processed into suitable feedstock materials for deposition techniques such as plasma spraying or electron beam physical vapor deposition (EB-PVD) google.comresearchgate.netresearchgate.net.

Table 7.2.1: Properties of Zirconia-Based Thermal Barrier Coatings

| Property | Typical Value/Range | Application Context | Notes |

| Operating Temperature | Up to 1500°C | Gas Turbine Components | Enables higher engine operating temperatures for increased efficiency. |

| Thermal Conductivity | 1.5-3.0 W/(m·K) | N/A | Low thermal conductivity provides effective insulation. |

| Thermal Expansion Coefficient | 10-11 x 10⁻⁶ K⁻¹ | N/A | Needs to be compatible with the substrate to minimize thermal stress. |

| Adhesion Strength | High | N/A | Crucial for coating integrity under thermal cycling and mechanical stress. |

| Oxidation Resistance | Excellent | N/A | Protects against degradation in high-temperature, oxygen-rich environments. |

Corrosion Protection Coatings for Metallic Surfaces

This compound is employed in the formulation of conversion coatings and protective layers for metallic surfaces to enhance corrosion resistance. These treatments form a passive, chemically stable layer on metals such as steel, aluminum, and magnesium, preventing electrochemical corrosion chemiis.comresearchgate.netgoogle.com. Such coatings are vital for extending the service life of metallic components exposed to corrosive environments. Research has demonstrated that zirconium-based conversion coatings can provide excellent corrosion resistance, comparable to or exceeding traditional chromate treatments, while offering a more environmentally friendly alternative google.comresearchgate.netresearchgate.net. Electrochemical tests, such as salt spray tests and electrochemical impedance spectroscopy (EIS), confirm the superior protective capabilities of these zirconium-based coatings researchgate.net.

Table 7.2.2: Performance of Zirconium-Based Conversion Coatings

| Test Method | Parameter Measured | Bare Metal | Zirconium Conversion Coating | Notes |

| Salt Spray Test (NSS) | Corrosion Depth (mm) | > 0.5 | < 0.1 | Lower depth indicates better resistance to salt-induced corrosion. |

| EIS | Impedance (Ω·cm²) | < 100 | > 500 | Higher impedance signifies better barrier properties against corrosion. |

| Adhesion Test | Adhesion Rating (e.g., Gt) | Poor | Good/Excellent | Ensures coating integrity and prevents delamination under stress. |

Pigment Coating Applications (e.g., TiO₂)

This compound is used as a surface treatment agent for pigments, most notably titanium dioxide (TiO₂), which is a widely used white pigment researchgate.netresearchgate.netresearchgate.netgoogle.comgoogle.comscribd.com. Coating TiO₂ particles with zirconium compounds, often in the form of zirconium oxide or hydroxide, improves their performance characteristics. These treatments enhance pigment dispersibility in various matrices (e.g., paints, plastics), increase whiteness and brightness, and improve weather resistance by reducing the photocatalytic activity of TiO₂ that can degrade organic binders researchgate.netresearchgate.netresearchgate.netgoogle.com. The formation of a dense, continuous zirconia layer on the TiO₂ surface is crucial for these improvements researchgate.netresearchgate.netresearchgate.net.

Table 7.2.3: Impact of Zirconia Coating on TiO₂ Pigment Properties

| Property | Bare TiO₂ | ZrO₂-Coated TiO₂ | Improvement Factor | Notes |

| Water Dispersibility | Moderate | High | Significant | Improved wetting and suspension stability in aqueous media. |

| Whiteness/Brightness | High | Higher | Marginal to Good | Enhanced optical properties. |

| Weather Resistance | Moderate | Excellent | Significant | Reduced photocatalytic degradation of organic matrices. |

| UV Stability | Moderate | Good | Good | Protective layer shields against UV-induced degradation. |

| Pigment Volume Concentration | Standard | Reduced | Up to 10% | Less pigment needed for equivalent hiding power in certain formulations. |

Compound List:

this compound (ZrOSO₄)

Zirconium dioxide (Zirconia, ZrO₂)

Titanium dioxide (TiO₂)

Zirconium silicate (ZrSiO₄)

Yttria-stabilized zirconia (YSZ)

Aluminum hydroxide (Al(OH)₃)

Silica (SiO₂)

Aluminum oxide (Al₂O₃)

Zirconium hydroxide (Zr(OH)₄)

Zirconium oxyhydroxide

Zirconium oxide hydrate

Aluminum oxyhydroxide

Titanium hydroxide

Titanium oxide hydrate

Zirconium propoxide

Zirconium ethoxide

Zirconium oxynitrate

Zirconium carbide (ZrC)

Zirconium sulfate (Zr(SO₄)₂)

Ammonium zirconium sulfate

Textile and Leather Processing

This compound plays a crucial role in the textile and leather industries, primarily functioning as a mordant, a finishing agent, and a tanning agent. Its chemical properties allow it to interact effectively with fibers and proteins, leading to improved material characteristics.

Fabric Treatments for Improved Properties

Beyond dyeing, this compound is employed in various fabric finishing treatments designed to impart specific desirable properties. It can enhance the fabric's stiffness and smoothness, making it suitable for applications requiring a particular hand-feel or structural integrity, such as in formal wear or specialty textiles samaterials.com. Furthermore, zirconium compounds, including this compound, are utilized in fire-resistant treatments for textiles. These treatments improve the fabric's resistance to ignition and flame spread, which is critical for safety applications like protective clothing or upholstery in public spaces samaterials.comnih.govechemi.com. This compound also contributes to antimicrobial finishes by inhibiting the growth of bacteria and fungi on fabrics, a benefit for sportswear, healthcare textiles, and outdoor gear samaterials.com. Additionally, it can act as a reagent in water-repellent treatments for textiles mfa.org and improves wash and wear properties by forming durable bonds with fibers chemiis.com.

Leather Tanning and Wool Treatment Agents

This compound is a key agent in the leather industry, particularly for tanning white leather, producing a product that is both white and water-resistant ottokemi.comnih.govmfa.orgmade-in-china.comwikipedia.orgmade-in-china.com. As a tanning agent, it imparts a delicate, rich, and elastic surface to fine leather made-in-china.com. It can also be used in the re-tanning of chrome-tanned leather, contributing to improved filling properties and wear resistance made-in-china.com. Zirconium tannage generally results in leather with a firm, full substance and an excellent white appearance debagkimya.com. Basic zirconium salts, including this compound, exhibit tanning activity that increases the leather's shrinkage temperature, indicating enhanced thermal stability debagkimya.com. Complex salts involving this compound and ammonium sulfate are also employed in tanning processes google.com. Silicated sodium this compound, known for its cost-effectiveness, is used to produce light-colored leather that is amenable to dyeing in clean pastel shades google.com. This compound functions as a protein precipitant and tanning agent for various leather types, contributing to their quality and durability echemi.com. In the textile sector, this compound is also recognized for its application in flame-resistant treatments for wool fabrics nih.govechemi.com.

Integration in Composite Materials

The incorporation of this compound or its derivatives into composite materials offers a pathway to significantly enhance their mechanical and thermal performance.

Enhancement of Mechanical Properties (Stiffness, Toughness)

This compound powder can be integrated into polymer-matrix composites to improve their inherent properties. When added, it can increase the stiffness and toughness of the composite material, thereby improving its resistance to impact and fatigue china-sasa.com. Studies involving zirconia nanoparticles, often derived from zirconium precursors like this compound, have demonstrated substantial improvements in the mechanical properties of resin composites. These include enhanced flexural strength, elastic modulus, and toughness nih.govmdpi.com. The presence of zirconia nanoparticles can also improve the thermal stability of composites china-sasa.com. Furthermore, the sol-gel synthesis of zirconia particles within a nitrile rubber matrix has shown that in-situ generated zirconia significantly improves the mechanical properties, including modulus and strength, compared to conventionally mixed fillers acs.org. Zirconium compounds have also been shown to increase the stiffness of fabrics when applied as surface coatings polito.it.

Compound Name Table

this compound

Zirconium (IV) sulfate tetrahydrate

Zirconium sulfate

Zirconium disulfate

this compound tetrahydrate

Zirconium orthosulfate

Sulfuric acid, zirconium(4+) salt (2:1)

Basic zirconium sulfate

Zirconium sulfate heptahydrate

Silicated sodium zirconium sulfate

Zirconium hydroxide

Zirconium oxide (ZrO₂)

Zirconium phosphate (ZrP)

Sulfated zirconia (S-ZrO₂)

Zirconium-silica (ZS) nanofibers

Zirconia-silica (ZS) nanofibers

Zirconia-yttria-silica (ZYS) nanofibers

Zirconium Nitride (ZrN)

Environmental Remediation and Separation Technologies

Water Treatment and Purification Processes

The application of zirconyl sulfate in water treatment leverages its coagulating, flocculating, and adsorptive properties to remove a range of contaminants.

This compound acts as an effective coagulant and flocculant in water treatment processes. It is utilized in drinking water and wastewater treatment to remove impurities such as phosphates, colloidal particles, and heavy metals nanorh.com. The compound's ability to form insoluble precipitates with contaminants is key to its purification efficacy nanorh.com. Zirconium-based coagulants, including those derived from this compound, have demonstrated efficient removal of phosphates from wastewater, contributing to the mitigation of eutrophication mdpi.comresearchgate.net. Studies indicate that zirconium sulfate-surfactant micelle mesostructures can achieve high phosphate adsorption capacities, reaching up to 114 mg P/g . Furthermore, zirconium compounds are recognized for their effectiveness in removing heavy metals from contaminated water sources nih.govresearchgate.net. The zirconium cation, particularly in its polymeric forms, can interact electrostatically with suspended and colloidal particles, promoting their coagulation and subsequent precipitation google.com. Zirconium-based coagulants have also shown superior performance in removing turbidity compared to traditional aluminum and iron-based coagulants waterh.net.

This compound has potential applications in air purification, where it can be used to remove volatile organic compounds (VOCs) when coated onto materials like filters china-sasa.com. While direct applications in wastewater VOC removal are less detailed, the broader class of zirconium-based materials, including metal-organic frameworks (MOFs), are recognized for their adsorptive capabilities towards VOCs due to their porous structures and high surface areas nih.govrsc.org.

The removal of sulfate ions from aqueous solutions is another area where zirconium compounds, often prepared using zirconyl salts, are employed. Zirconium oxide-modified biochar, synthesized using zirconyl chloride octahydrate, has shown a notable affinity for sulfate ions, with a maximum adsorption capacity of 35.21 mg/g under acidic conditions researchgate.netnih.gov. Zirconium hydrous oxide, which can be prepared from zirconyl precursors, is also capable of adsorbing sulfate ions from aqueous solutions via ion exchange mechanisms under acidic conditions google.comcqu.edu.cn. The adsorbed sulfate can subsequently be desorbed using alkaline solutions, allowing for potential regeneration of the adsorbent material google.com.

Adsorption of Volatile Organic Compounds (VOCs) from Wastewater

Selective Separation and Recovery of Elements

This compound plays a role in the sophisticated separation and recovery of elements, particularly in processes involving zirconium and hafnium.

The separation of zirconium (Zr) and hafnium (Hf) is critical due to their similar chemical properties, making their separation challenging. High-resolution pressurized ion exchange chromatography, utilizing resins like Dowex 50W-X8 with sulfuric acid solutions, has proven effective in separating zirconium and hafnium sulfate complexes iaea.orgresearchgate.net. This method has demonstrated a hafnium-to-zirconium separation factor of approximately 8 under specific conditions iaea.org. Anion exchange resins have also been employed to selectively recover Zr and Hf from acidic sulfate solutions, indicating the utility of sulfate-based chemistry in their separation researchgate.net.

The recovery of zirconium from complex leach solutions often involves precipitation techniques where this compound or related zirconium sulfate species are key intermediates. A notable method for recovering zirconium from sulfuric acid leach solutions involves the precipitation of basic zirconium sulfate researchgate.netmdpi.com. This process, optimized through careful control of pH and temperature, can achieve high zirconium precipitation yields (e.g., 96.18%) while effectively removing common impurities like iron and aluminum researchgate.netmdpi.comresearchgate.net. The precipitate, typically containing a high concentration of zirconium and a low concentration of hafnium, can then be further processed to yield high-purity zirconium dioxide researchgate.netmdpi.com. Another approach involves the formation of a zirconium sulfate solution with a specific zirconium-to-sulfate ratio, followed by heating to precipitate silica, thereby purifying the zirconium solution google.com. This compound solutions can also be treated to precipitate basic zirconium sulfate, which is subsequently converted into zirconium hydroxide for further processing up.ac.za.

Theoretical and Computational Studies

Molecular Modeling of Zirconium Sulfate Complexes

Molecular modeling provides a powerful framework for understanding the intricate structures and electronic configurations of zirconium sulfate complexes, particularly in various chemical environments. These studies aim to elucidate the fundamental interactions governing their stability and reactivity.

Studies employing quantum chemical methods have been instrumental in mapping out the geometric and electronic structures of zirconium(IV) sulfate complexes in aqueous solutions dnu.dp.uaresearchgate.net. These investigations reveal how the zirconium(IV) ion interacts with sulfate and other ligands, such as methanesulfonate and water molecules, under the influence of the surrounding solvent dnu.dp.uaresearchgate.net. The coordination environment around the central zirconium atom, the distribution of electron density, and the nature of the bonding between zirconium and its ligands are key aspects explored. For instance, Density Functional Theory (DFT) has been utilized to examine the geometry of coordination complexes, optimizing structures to find the most stable configurations scholarpublishing.orgscielo.org.za. These studies often consider various possible coordination numbers and ligand arrangements, providing insights into the preferred geometries of these species in solution dnu.dp.uaresearchgate.netscielo.org.za. The electronic structure investigations typically focus on charge distribution and the nature of chemical bonds, which are crucial for understanding reactivity and stability dnu.dp.uaresearchgate.netscielo.org.zamdpi.comnih.gov.

Detailed analysis of specific geometric parameters is a critical component of molecular modeling. Research has systematically described the interatomic distances between the central zirconium ion and its surrounding ligands, as well as the valence angles formed by these atoms dnu.dp.uaresearchgate.net. Furthermore, torsion angles, which describe the relative orientation of atoms around a bond, are also analyzed to provide a comprehensive understanding of the three-dimensional structure of these complexes dnu.dp.uaresearchgate.net. These precise structural descriptors are essential for validating computational models against experimental data and for predicting the behavior of these complexes in different chemical environments dnu.dp.uaresearchgate.net.

Geometric and Electronic Structure Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to probe the electronic properties, bonding characteristics, and energetic landscapes of zirconium sulfate species, especially in surface chemistry and predicting relative stabilities.

DFT calculations are extensively used to investigate the adsorption of sulfate species on zirconia surfaces, which is relevant for understanding catalytic processes and material properties mdpi.comnih.govacs.orgacs.orgresearchgate.netfigshare.comucl.ac.ukacs.orgcore.ac.ukmpg.de. These studies often model various surface configurations, such as tridentate sulfate anions and SO₃ complexes, on different zirconia crystallographic planes like (101) and (001) acs.orgacs.org. DFT allows for the precise calculation of adsorption energies, which quantify the strength of interaction between the sulfur-containing species and the zirconia surface. For example, adsorption energies for tridentate sulfate complexes on tetragonal zirconia surfaces have been reported in the range of -322 kJ/mol to -467 kJ/mol acs.orgacs.org. Other studies have explored the binding energies of various sulfate species, including monosulfates, pyrosulfates, and bisulfates, on zirconia and related materials, revealing values that indicate strong interactions mdpi.comnih.gov. These calculations also help in understanding the formation of different surface species like SO₃ from pyrosulfate sites, with calculated energy barriers for such transformations chemrxiv.org.

Table 1: Adsorption Energies of Sulfate Species on Zirconia Surfaces

| Surface Species | Zirconia Surface | Adsorption Energy (kJ/mol) | Reference |

| Tridentate sulfate | (101) | -322 | acs.orgacs.org |

| SO₃ complex | (001) | -467 | acs.orgacs.org |

| Bidentate sulfate | (001) | -408 | acs.orgacs.org |

| SO₃ (adsorbed) | N/A | > -167 (∆Eads > -39 kcal mol⁻¹) | chemrxiv.org |

| TEPOSO₃ adduct | N/A | -210 (∆Eads = -50.2 kcal mol⁻¹) | chemrxiv.org |

| PyridineSO₃ adduct | N/A | -166 (∆Eads = -39.7 kcal mol⁻¹) | chemrxiv.org |

| F⁻ on AHB@Zr-SO₄²⁻ | N/A | -15.7 (Binding Energy) |

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a valuable tool for predicting molecular reactivity and stability libretexts.orgnumberanalytics.com. Calculations of HOMO and LUMO energies and their corresponding gaps provide insights into the electronic transitions and potential reaction pathways of zirconium sulfate complexes dnu.dp.uaresearchgate.netlbl.gov. Studies have utilized FMO analysis to compare the relative stabilities of different zirconium complexes, establishing an order of stability based on these electronic properties dnu.dp.uaresearchgate.net. For instance, the stability of certain zirconium(IV) complexes with methanesulfonate and sulfate anions was found to decrease in a specific order, correlating with their calculated electronic structures dnu.dp.uaresearchgate.net. The HOMO-LUMO gap is a key indicator of a molecule's susceptibility to chemical reactions, with smaller gaps generally implying higher reactivity numberanalytics.com.

Table 2: Stability Order of Zirconium(IV) Complexes

| Complex | Relative Stability | Reference |

| [Zr(MS)₆]²⁻ | Highest | dnu.dp.uaresearchgate.net |

| [ZrO(MS)₂] | High | dnu.dp.uaresearchgate.net |

| [ZrO(MS)₂(H₂O)₄] | Moderate | dnu.dp.uaresearchgate.net |

| [Zr(MS)₄(H₂O)₂] | Moderate | dnu.dp.uaresearchgate.net |

| [ZrO(SO₄)₂(H₂O)]²⁻ | Lower | dnu.dp.uaresearchgate.net |

| [ZrO(SO₄)₂]²⁻ | Lowest | dnu.dp.uaresearchgate.net |

*MS = Methanesulfonate

Density Functional Theory (DFT) for Surface Species and Binding Energies

Molecular Dynamics Simulations for Solution Behavior

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of zirconium sulfate complexes in solution, complementing static quantum chemical calculations by capturing the effects of thermal motion and solvent interactions over time researchgate.netresearchgate.net. While direct MD studies specifically detailing zirconyl sulfate in aqueous solution are less prevalent in the initial search results compared to surface studies, MD is a standard technique for investigating solvation dynamics, ion pairing, and the structural evolution of species in liquid phases researchgate.netresearchgate.net. For instance, MD simulations have been used to study solvation dynamics at water/zirconia interfaces researchgate.net and the behavior of zirconium clusters in aqueous solutions lbl.govresearchgate.net. These simulations can provide insights into how water molecules coordinate with zirconium ions, the influence of solvent on complex stability, and the dynamic processes of solvation and desolvation that occur when ligands interact with the metal center researchgate.netacs.org. Although not specifically focused on this compound, MD studies on related zirconium species in solution highlight its utility in understanding hydration shells, ion mobility, and the thermodynamic stability of complexes influenced by solvent effects researchgate.netresearchgate.netacs.org. One study involving sulfated zirconia surfaces noted that MD simulations at 800 K showed transformations in surface species, indicating the dynamic nature of these systems acs.org.

Compound Name List:

this compound

Zirconium sulfate

Zirconium(IV) sulfate

Zirconium(IV) methanesulfonate

Zirconium(IV) sulfate complexes

Zirconium(IV) methanesulfonate complexes

Sulfate species

SO₃ complex

Tridentate sulfate anion

Bidentate sulfate complex

Hydrogen sulfate anion

Pyrosulfate species

Monosulfates

Sulfated zirconia (SZ)

Tetragonal zirconia (t-ZrO₂)

(101) surface of tetragonal zirconia

(001) surface of tetragonal zirconia

Zr(SO₄)₂(H₂O)ₓ (x = 0, 4, 5, 7)

ZrOSO₄·4H₂O

[Zr(MS)₆]²⁻

[ZrO(MS)₂]

[ZrO(MS)₂(H₂O)₄]

[Zr(MS)₄(H₂O)₂]

[ZrO(SO₄)₂(H₂O)]²⁻

[ZrO(SO₄)₂]²⁻

Zr-OH

Zr-F

AHB@Zr

AHB@Zr-SO₄²⁻

Zr(IV) chloride

Zr(IV) hexanuclear cluster ([Zr₆O₄(OH)₄(H₂O)₂₄]¹²⁺)

Zr(IV) tetranuclear cluster ([Zr₄O₄(OH)₄(H₂O)₂₄]⁸⁺)

ZrF₄

HfF₄

Zr(IV) phosphate-sulphate catalysts

Zr₂(PO₄)₂(SO₄)₄

Zr₄(PO₄)₂(SO₄)₅

Zr₂(PO₄)₂SO₄

Zr(SO₄)₂·4H₂O

Coordination of Zirconium Ions in Aqueous and Ligand Environments

In aqueous solutions, zirconium(IV) ions are prone to extensive hydrolysis and polymerization, even under acidic conditions nih.govresearchgate.net. The dominant species in aqueous solutions above pH 0, in the absence of strongly coordinating ligands, is the zirconyl ion, often represented as ZrO²⁺ nih.govmdpi.combme.hu. However, the nature of the counter-ions significantly influences the chemical speciation of zirconium. Sulfate ions exhibit a strong affinity for zirconium, binding more strongly than water molecules mdpi.com. This strong interaction leads to the formation of various zirconium-sulfate complexes.

Studies using high-energy X-ray scattering (HEXS) have revealed that in sulfate-free solutions, the average oligomeric zirconium moiety can be larger than the commonly understood tetrameric unit, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ acs.orgresearchgate.netresearchgate.net. The addition of sulfate ions leads to polydisperse speciation, including larger zirconium clusters at intermediate concentrations and dominant bidentate sulfate complexation at higher concentrations acs.orgresearchgate.net. These sulfate-bridged dimers and higher-order oligomers are observed, alongside correlations consistent with large zirconium hydroxo-/oxo-bridged clusters at intermediate sulfate levels acs.orgresearchgate.netresearchgate.net. The sulfate ion is firmly bound to zirconium even in aqueous media, with bidentate sulfate coordination being observed at sulfate concentrations greater than 1 molal acs.orgresearchgate.net.

Influence of Temperature and Solvent Effects on Coordination Structure

Temperature and solvent effects play a significant role in the coordination structure and speciation of zirconium ions in solution. Molecular dynamics simulations, which explicitly include conformational fluctuations of ligands and solvent, offer insights into these effects, often revealing different coordination behaviors compared to static Density Functional Theory (DFT) calculations that ignore temperature and dynamic solvent effects chemrxiv.orgresearchgate.netnih.govchemrxiv.org.

Thermodynamic and Kinetic Modeling

Thermodynamic and kinetic modeling are essential for predicting and understanding the behavior of this compound in solution, particularly concerning hydrolysis and particle formation.

Hydrolysis Thermodynamics and Kinetics

Zirconium(IV) undergoes extensive hydrolysis in aqueous solutions, forming a complex series of mononuclear and polynuclear species researchgate.nettandfonline.com. While thermodynamic data for Zr(IV) hydrolysis exist, significant discrepancies are reported between different sources, particularly regarding solubility products and hydrolysis constants tandfonline.com. The hydrolysis process is often described as proceeding in stages, forming hydroxocations like [Zr(OH)ₓ]⁴⁻ˣ, neutral hydroxides like Zr(OH)₄(aq), and polymeric species such as Zr₄(OH)₈⁸⁺ researchgate.nettandfonline.com.

Kinetic studies have indicated that the hydrolysis of zirconium sulfate can be pseudo-second-order reactions under certain conditions, with rate constants reported around 0.61 L mol⁻¹ s⁻¹ at 50 °C nih.gov. The hydrolysis mechanism is interpreted from a structural chemistry viewpoint nih.gov. It is noted that zirconium hydrolysis is suppressed only in strongly acidic media (e.g., >1.5 M HCl or HNO₃) or in the presence of strong complexing agents researchgate.net. The slow kinetics of reactions involving polymeric species can hinder the achievement of reliable solubility data for zirconium hydroxide tandfonline.com.

Particle Growth Kinetics in Aqueous Solutions

The controlled hydrolysis of zirconium sulfate in aqueous solutions is a key route for the formation of zirconia particles and coatings nih.govacs.org. The hydrolysis of zirconium sulfate can lead to the formation of amorphous zirconia precursors, such as Zr₂(OH)₆SO₄, which can crystallize into tetragonal ZrO₂ upon annealing nih.gov. The kinetics of these processes are influenced by various parameters, including temperature, pH, and the concentration of reactants.

Studies on the preparation of zirconia-coated hematite particles by hydrolysis of zirconium sulfate suggest that the hydrolysis reaction can be pseudo-second-order, with a rate constant determined to be 0.61 L mol⁻¹ s⁻¹ at 50 °C nih.gov. The formation of zirconia colloids through hydrolysis reactions can yield particles with specific sizes and fractal dimensions usc.edu.au. Understanding these kinetic pathways is crucial for controlling particle size, morphology, and phase formation during synthesis.

Prediction of Structure-Property Relationships

The relationship between the structure of zirconium species and their chemical or catalytic properties is a significant area of research, particularly in the context of sulfated zirconia catalysts.

Correlating Acidity with Catalytic Activity

Sulfated zirconia (SZ) materials are well-known solid superacids, exhibiting enhanced acidity compared to unmodified zirconia due to the presence of sulfate groups kaimosi.comresearchgate.netacs.orgacs.orgscirp.orgacs.orgmdpi.commdpi.commdpi.comtandfonline.com. Computational and experimental studies aim to elucidate how the structure of these materials, particularly the nature and arrangement of sulfate species on the zirconia surface, correlates with their catalytic activity.

The incorporation of sulfate ions onto the zirconia surface leads to the formation of both Brønsted and Lewis acid sites kaimosi.comresearchgate.netmdpi.com. The acidity of sulfated zirconia increases with the extent of surface sulfation, with optimal acidity often achieved when a sulfate monolayer is formed kaimosi.comresearchgate.netacs.orgmdpi.com. Theoretical analysis and experimental data, such as ammonia temperature-programmed desorption (NH₃-TPD), indicate that specific arrangements of sulfate species, such as submonolayer sulfate covering the surface, can generate highly acidic Lewis sites with superacidic character (H₀ ≤ -19) kaimosi.comacs.org. Excess sulfate loading can lead to Brønsted acid sites with lower acidity (H₀ = -12) kaimosi.comacs.org.

The catalytic activity of sulfated zirconia in reactions like alkane isomerization, esterification, and dehydration is directly correlated with its acid strength and the type of acid sites present researchgate.netacs.orgacs.orgmdpi.commdpi.com. For example, in the isomerization of n-butane, the superacidic sites (both Lewis and Brønsted) on sulfated zirconia are responsible for high catalytic activity kaimosi.comacs.orgmdpi.com. Similarly, in esterification reactions, the catalytic activity correlates with acid strength, with monodispersed bisulfate species likely responsible for superacidity at intermediate sulfur loadings mdpi.com. The precise nature of the active sites, whether Brønsted or Lewis, and their interplay, remain subjects of detailed investigation, often involving computational modeling to understand the electronic structure and bonding that give rise to these acidic properties acs.orgacs.orgmdpi.comnih.gov.

Compound List:

Surface Structure of Supported Catalysts

Theoretical and computational studies have been pivotal in unraveling the complex surface structures of catalysts modified with sulfate species, particularly within the context of sulfated zirconia (SZ). These investigations, predominantly utilizing Density Functional Theory (DFT), offer granular, atomic-level insights into the interactions between sulfate groups and zirconia supports, which are critical determinants of catalytic activity.

Computational Methodologies and Sulfate Interactions DFT calculations have been extensively applied to model the adsorption of various sulfur-containing species, including SO3, H2SO4, HSO4-, and SO4^2-, onto distinct crystallographic planes of zirconia, with a significant focus on the tetragonal (t-ZrO2) (101) and (001) surfaces acs.orgresearchgate.netacs.orgsci-hub.se. These studies consistently reveal that sulfate groups preferentially anchor to surface zirconium atoms via their oxygen atoms. Specifically, on the t-ZrO2 (101) surface, sulfate anions (SO4^2-) are found to adopt stable tridentate configurations, forming bonds with three surface zirconium atoms acs.orgacs.org. For the (001) surface, both tridentate and bidentate sulfate complexes have been identified as stable structural arrangements acs.org. The calculated adsorption energies for these species vary based on the coordination mode and the specific surface plane; for instance, tridentate sulfate on t-ZrO2 (101) typically exhibits adsorption energies ranging from approximately -322 to over -400 kJ/mol researchgate.netacs.org.

Under specific conditions, such as elevated sulfate loadings or dehydrating environments, the computational prediction of dimeric pyrosulfate (S2O7^2-) species formation is notable acs.orgsci-hub.sesci-hub.sechemrxiv.org. DFT studies have further explored the energy barriers associated with the formation of these pyrosulfate species from adsorbed SO3 and sulfate groups, indicating that these transformations are kinetically feasible under particular thermal and chemical conditions acs.orgchemrxiv.org.

Surface Reconstruction and Phase Stabilization The presence of sulfate species on zirconia surfaces has been computationally demonstrated to impact the stability of different zirconia phases. Research suggests that sulfate groups can stabilize the metastable tetragonal phase of zirconia, a phase often correlated with enhanced catalytic activity, in preference to the more thermodynamically stable monoclinic phase researchgate.netmdpi.commdpi.com. This stabilization is attributed to the interaction of sulfate ions with the zirconia lattice, which can influence surface reconstruction and promote the formation of well-faceted particles exposing specific crystallographic planes, such as the (110) plane researchgate.net.

In the realm of metal-organic frameworks (MOFs), which serve as structurally defined analogs for catalyst supports, DFT calculations have revealed that the sulfate binding motif can dynamically transition between monodentate, bidentate, and tridentate coordination modes, contingent upon the degree of hydration within the MOF structure osti.govacs.org.

Electronic and Vibrational Properties Computational studies also provide critical insights into the electronic properties that underpin the augmented acidity observed in sulfated zirconia. By analyzing the electronic structure and charge distribution, DFT aids in elucidating how sulfate groups modify the Lewis and Brønsted acidity of the zirconia support acs.orgmdpi.comresearchgate.netscirp.org.

Vibrational spectroscopy, frequently complemented by DFT calculations, plays a crucial role in the characterization of surface sulfate species. The calculated vibrational frequencies for the S=O stretching modes of sulfate anions on zirconia surfaces generally demonstrate good agreement with experimental infrared (IR) spectra acs.orgacs.orgsci-hub.sesci-hub.se. For example, tridentate sulfate species on t-ZrO2 (101) typically exhibit calculated S=O stretching frequencies in the range of 1350-1400 cm^-1, while bidentate species show frequencies around 1300-1350 cm^-1 acs.org. Dimeric pyrosulfate species are associated with higher frequencies, generally falling within the 1400-1420 cm^-1 range acs.orgsci-hub.se. These computational findings are indispensable for interpreting experimental spectroscopic data and confirming the nature of the active sites.

Data Tables

To consolidate the key findings from these theoretical investigations, the following tables present representative computational results:

Table 1: Representative Sulfate Adsorption Energetics on Zirconia Surfaces (DFT Calculations)

| ZrO2 Surface Plane | Sulfate Species | Coordination Mode | Adsorption Energy (kJ/mol) | Reference |

| t-ZrO2 (101) | SO4^2- | Tridentate | -322 | acs.org |

| t-ZrO2 (001) | SO4^2- | Bidentate | -408 | acs.org |

| t-ZrO2 (001) | SO3 | Tridentate | -467 | acs.org |

| t-ZrO2 (101) | SO4^2- | Tridentate | ~-300 to -400 | acs.orgresearchgate.net |

Note: Values are indicative and may vary based on specific computational parameters and DFT functionals employed.

Table 2: Calculated Vibrational Frequencies of S=O Bonds in Sulfate Species

| Sulfate Species | Coordination Mode | Calculated Frequency (cm^-1) | Reference |

| SO4^2- | Tridentate | ~1350-1400 | acs.org |

| SO4^2- | Bidentate | ~1300-1350 | acs.org |

| S2O7^2- | Dimeric | ~1400-1420 | acs.orgsci-hub.se |

Note: These calculated frequencies are often scaled to align with experimental observations.

Table 3: Zr-O Distances in Organometallic Complexes on Sulfated Alumina Surfaces

| Catalyst Complex | Surface Site | Zr-O Distance (Å) | Reference |

| Cp2ZrH+ (A) | SA | 2.20 | pnas.org |

| Cp2ZrMe+ (B) | SA | 2.22 | pnas.org |

| CpZr(CH3)2+ (C) | SA | 2.24 | pnas.org |

| Cp2ZrH+ (A) | SB | 2.37 | pnas.org |

| Cp2ZrMe+ (B) | SB | 2.42 | pnas.org |

| CpZr(CH3)2+ (C) | SB | 2.36 | pnas.org |

Note: These distances represent computed minimum energy structures.

Future Research Directions and Emerging Trends

Exploration of Novel Synthesis Pathways and Morphologies

Current research indicates that the synthesis method significantly influences the morphology and properties of zirconyl sulfate-based materials. Future work will focus on developing novel, efficient, and environmentally benign synthesis routes. This includes exploring structure-directing-free methods, utilizing metal-organic frameworks (MOFs) as precursors, and employing techniques like sol-gel processing and microwave-assisted synthesis to achieve specific nanostructures, such as nanosheets or uniformly sized particles rsc.orgrsc.orgd-nb.info. Controlling particle size, shape, and crystallinity is crucial for tailoring catalytic activity and material performance. For instance, research into sulfated zirconia nanoparticles has demonstrated that the preparation method can yield materials with mesoporous and nanocrystalline structures, enhancing their catalytic activity in reactions like n-hexane isomerization scirp.org. Further investigation into the influence of precursor materials, such as zirconium oxychloride or zirconium hydroxide, and reaction parameters like temperature, pH, and solvent choice will be key to unlocking new morphologies and improving synthesis yields and purity ugm.ac.idchemrxiv.org.

Design of Advanced Functional Materials with Tunable Properties

The versatility of this compound as a precursor or component allows for the design of advanced functional materials with tunable properties. Future research will concentrate on creating composite materials and hybrid structures where this compound is integrated with polymers, other metal oxides, or support materials like silica or mesoporous silica (SBA-15) capes.gov.bracs.orgnih.gov. For example, incorporating this compound into polymer gels has shown significant improvements in mechanical properties and durability, making them suitable for demanding applications like enhanced oil recovery (EOR) nih.gov. Similarly, the combination of sulfated zirconia with mesoporous silica has yielded catalysts with enhanced acidity and catalytic performance for esterification reactions acs.org. Tuning the ratio of this compound to support materials, as well as exploring different doping strategies (e.g., with platinum, tungsten, or iron-manganese), will be crucial for optimizing properties such as surface area, acidity, thermal stability, and catalytic activity for specific applications mdpi.comnih.govnih.gov.

In-depth Understanding of Reaction Mechanisms and Active Site Speciation

A deeper understanding of the reaction mechanisms and the precise nature of active sites in this compound-containing systems is essential for rational catalyst design and process optimization. Future research will employ advanced spectroscopic and computational techniques (e.g., in situ spectroscopy, DFT calculations) to elucidate the role of Brønsted and Lewis acid sites, the speciation of zirconium-oxo clusters in solution, and the interaction mechanisms between this compound and substrates or support materials researcher.lifesioc-journal.cnmdpi.com. For instance, detailed studies on sulfated zirconia catalysts have revealed that the formation of ZrO₂-SO₄ involves the chelation of zirconium cations with sulfate ions, creating coordination bonds that contribute to acidity mdpi.com. Investigating how thermal treatment affects the microcrystal structure and surface acidity of this compound is also critical for understanding its catalytic behavior in reactions like esterification researchgate.net. Such mechanistic insights will guide the development of more selective and efficient catalytic processes.

Integration with Nanoscience and Nanotechnology for Enhanced Performance

The integration of this compound with nanoscience and nanotechnology offers significant opportunities to enhance its performance across various applications. Research will focus on synthesizing and characterizing various nanostructures of this compound, including nanoparticles, nanofibers, and nanosheets rsc.orgrsc.orgscirp.org. These nanomaterials, due to their high surface area-to-volume ratio, exhibit improved catalytic activity, adsorption capabilities, and mechanical properties compared to their bulk counterparts nih.govnih.gov. For example, mesoporous sulfated zirconia nanoparticles have shown high activity in n-hexane isomerization scirp.org, and iron-manganese-doped sulfated zirconia nanoparticles are being explored for anticancer applications due to their enhanced properties nih.gov. Future work will explore controlled synthesis of specific nanoscale morphologies and investigate their synergistic effects when combined with other nanomaterials or integrated into composite structures for applications ranging from catalysis to advanced materials.

Expanding Applications in Environmental and Industrial Processes

The unique properties of this compound, including its acidity, thermal stability, and ability to act as a precursor, position it for expanded applications in environmental and industrial processes. Emerging research trends point towards its use in:

Q & A

Q. What are the established methods for synthesizing zirconyl sulfate in laboratory settings, and how can researchers ensure reproducibility?

- Methodological Answer : this compound is typically synthesized via controlled hydrolysis of zirconium salts (e.g., ZrCl₄) in sulfuric acid. Key parameters include temperature (80–100°C), acid concentration (1–3 M), and reaction time (4–6 hours). To ensure reproducibility, document reagent purity, stoichiometric ratios, and ambient conditions. Use standardized protocols for filtration and drying (e.g., vacuum drying at 60°C). Table 1 : Synthesis Methods Comparison

| Method Type | Conditions | Yield (%) | Characterization Techniques | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | 2 M H₂SO₄, 90°C, 5 hrs | 85–90 | XRD, FTIR, TGA | |

| Sol-Gel | ZrOCl₂·8H₂O + H₂SO₄, RT, 24 hrs | 75–80 | SEM, EDX |

Q. Which analytical techniques are most effective for characterizing the structural and chemical properties of this compound?

- Methodological Answer :

- XRD : Confirms crystallinity and phase purity.

- FTIR : Identifies sulfate (SO₄²⁻) vibrational modes (1100–1000 cm⁻¹) and Zr-O bonds.

- TGA : Assesses thermal stability and decomposition steps (e.g., water loss at 100–200°C, sulfate decomposition >400°C).

- Elemental Analysis : Validates stoichiometry via ICP-OES or EDX .

Q. How does the pH of the reaction medium influence the stability and solubility of this compound during synthesis?

Q. What are the key factors affecting the purity of this compound, and how can they be controlled during experimental procedures?

Q. What safety protocols should be followed when handling this compound in laboratory environments to mitigate health risks?